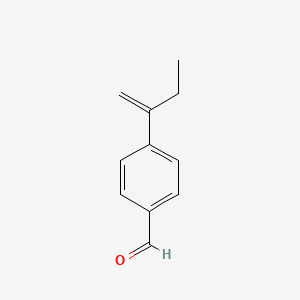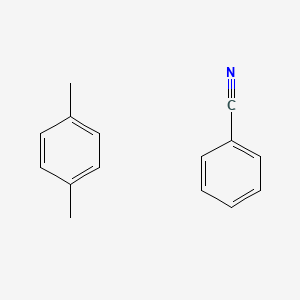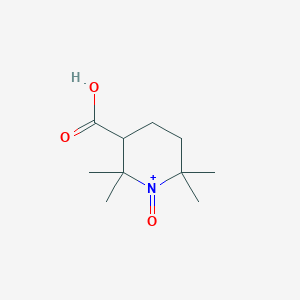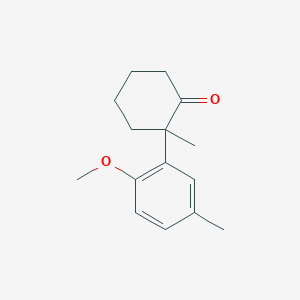![molecular formula C16H14ClN5O2 B15159556 Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)- CAS No. 660851-02-5](/img/structure/B15159556.png)
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea backbone substituted with a 5-chloro-2-(cyclopropylmethoxy)phenyl group and a 5-cyanopyrazinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-(cyclopropylmethoxy)phenyl intermediate: This step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst to form the desired intermediate.
Synthesis of the 5-cyanopyrazinyl intermediate: This intermediate can be synthesized by reacting pyrazine-2-carboxylic acid with a suitable nitrile source under dehydrating conditions.
Coupling reaction: The final step involves the coupling of the two intermediates using a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and cyanopyrazinyl groups enhances its binding affinity and specificity for the target enzymes.
類似化合物との比較
Similar Compounds
- Urea, N-[5-chloro-2-(2-cyclohexylethoxy)phenyl]-N’-(5-cyanopyrazinyl)
- N-(5-chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for various applications.
特性
CAS番号 |
660851-02-5 |
|---|---|
分子式 |
C16H14ClN5O2 |
分子量 |
343.77 g/mol |
IUPAC名 |
1-[5-chloro-2-(cyclopropylmethoxy)phenyl]-3-(5-cyanopyrazin-2-yl)urea |
InChI |
InChI=1S/C16H14ClN5O2/c17-11-3-4-14(24-9-10-1-2-10)13(5-11)21-16(23)22-15-8-19-12(6-18)7-20-15/h3-5,7-8,10H,1-2,9H2,(H2,20,21,22,23) |
InChIキー |
WHSYXEUKLZRABI-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)NC(=O)NC3=NC=C(N=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)


![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)


![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
